

# Gas chromatography-mass spectrometry (GC-MS) analysis of "N-ethyl-3-methylbutanamide"

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## Compound of Interest

Compound Name: *N*-ethyl-3-methylbutanamide

Cat. No.: B171319

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## Application Note: GC-MS Analysis of N-ethyl-3-methylbutanamide for Flavor Profiling

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**N-ethyl-3-methylbutanamide** is a volatile organic compound with potential applications in the flavor and fragrance industry. Its characteristic aroma profile, which can contribute to creamy, nutty, or fruity notes, makes it a target for analysis in food products and consumer goods. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds in complex matrices. This application note provides a detailed protocol for the analysis of **N-ethyl-3-methylbutanamide** using GC-MS.

The methodologies described herein are applicable for quality control in food production, research and development of new flavor formulations, and monitoring of its presence in various consumer products. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, as it compensates for variations during sample preparation and analysis.

# Physicochemical Properties of N-ethyl-3-methylbutanamide

A summary of the key physical and chemical properties of the target compound is presented below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	
Molecular Weight	129.20 g/mol	
IUPAC Name	N-ethyl-3-methylbutanamide	
CAS Number	100868-92-6	
Kovats Retention Index	1103 (Standard non-polar column)	

## Experimental Protocols

### Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of **N-ethyl-3-methylbutanamide** from liquid matrices such as beverages or liquid food products.

Materials:

- Liquid sample (e.g., fruit juice, flavored beverage)
- Dichloromethane (DCM), GC-grade
- Anhydrous sodium sulfate
- Internal Standard (IS) solution: N-ethyl-d<sub>5</sub>-3-methylbutanamide (or a suitable alternative) in methanol (10 µg/mL)
- Glassware: separatory funnel, vials, flasks

- Centrifuge

#### Procedure:

- Sample Aliquoting: Transfer 10 mL of the liquid sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add 100 µL of the 10 µg/mL internal standard solution to the sample.
- Extraction: Add 10 mL of dichloromethane to the tube. Cap and vortex for 2 minutes.
- Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Collection: Carefully transfer the lower organic layer (DCM) to a clean glass vial.
- Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

## Protocol 2: GC-MS Analysis

#### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
- Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

#### GC-MS Conditions:

Parameter	Value
GC Inlet	
Injection Volume	1 µL
Inlet Temperature	250°C
Injection Mode	Splitless
Oven Program	
Initial Temperature	60°C, hold for 2 min
Ramp Rate 1	10°C/min to 180°C
Ramp Rate 2	20°C/min to 280°C, hold for 5 min
Carrier Gas	
Gas	Helium
Flow Rate	1.0 mL/min
Mass Spectrometer	
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Scan Range	m/z 40-300
Solvent Delay	4 min

## Data Presentation

### Expected Mass Spectrum of N-ethyl-3-methylbutanamide

The electron ionization mass spectrum of **N-ethyl-3-methylbutanamide** is expected to show a molecular ion peak ( $[M]^+$ ) at m/z 129. The fragmentation pattern will be characteristic of an N-

substituted amide. Key expected fragments are listed below.

m/z	Proposed Fragment
129	$[M]^+$ (Molecular Ion)
114	$[M - CH_3]^+$
86	$[CH_2=C(OH)NHCH_2CH_3]^+$ (McLafferty rearrangement)
72	$[C_4H_9O]^+$ or $[CH_3CH_2NHCO]^+$
57	$[C_4H_9]^+$
44	$[CH_3CH_2NH]^+$

## Quantitative Data

The following table presents representative quantitative data for the analysis of a similar N-alkylamide using the described method. This data demonstrates the expected performance of the assay.

Parameter	Result
Linearity	
Calibration Range	10 - 1000 ng/mL
Correlation Coefficient ( $R^2$ )	> 0.995
Limits of Detection & Quantification	
Limit of Detection (LOD)	5 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Precision	
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 10%
Accuracy	
Recovery	90 - 110%

## Visualizations

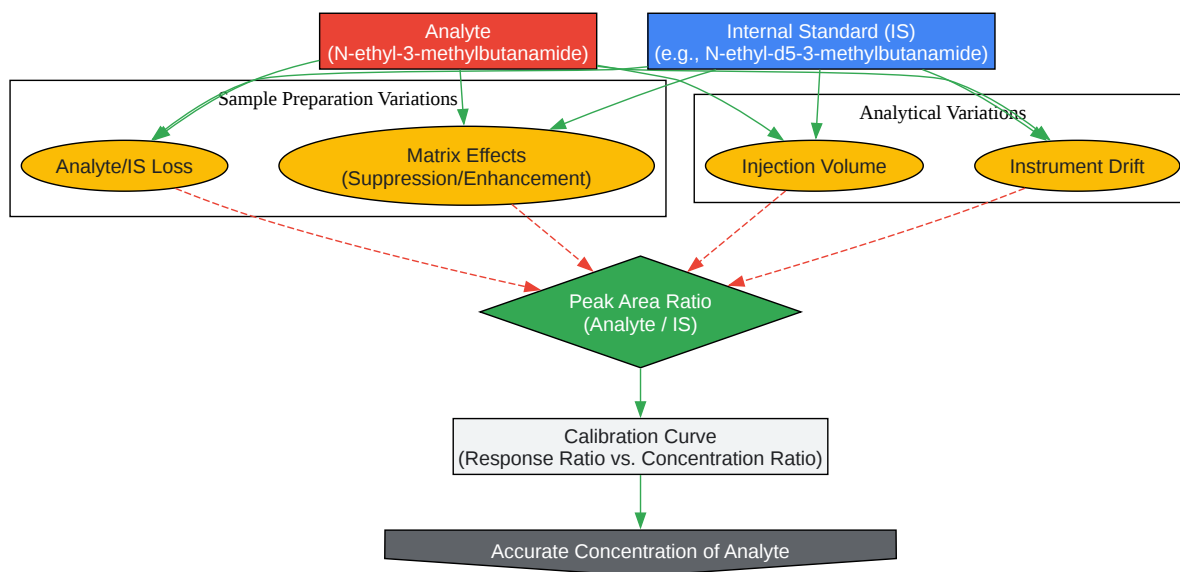
### Experimental Workflow



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Caption: Workflow for the GC-MS analysis of **N-ethyl-3-methylbutanamide**.

## Logical Relationship: Internal Standard Quantification



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Caption: Logic of using an internal standard for accurate quantification.

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